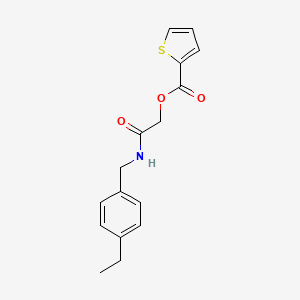

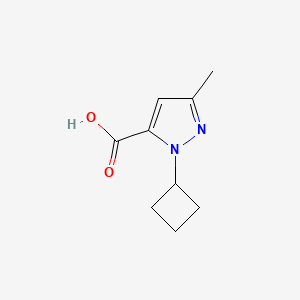

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

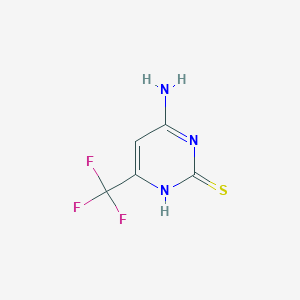

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring with one sulfur atom . The exact molecular structure of “2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate” is not available in the sources I found.Chemical Reactions Analysis

A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Applications De Recherche Scientifique

Synthesis and Characterization

A significant focus has been on the synthesis and characterization of thiophene derivatives. For example, one study reported the preparation of a new azo-Schiff base through the reaction of "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" with specific aldehydes, highlighting the structural elucidation through X-ray diffraction, NMR, and IR spectroscopy (Menati et al., 2020). Another study focused on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, investigating their antimicrobial activities and docking studies, demonstrating the compound's potential in medicinal chemistry (Spoorthy et al., 2021).

Biological Activities

Research on thiophene derivatives has also explored their biological activities. One study discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating significant antiproliferative potential against cancer cell lines (Gad et al., 2020). Another research synthesized compounds for antimicrobial and antioxidant studies, finding certain derivatives to exhibit profound activity (Raghavendra et al., 2016).

Materials Science Applications

Thiophene derivatives have found applications in materials science, particularly in the development of new dyes and polymers with specific functional properties. For instance, the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes were explored for their coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989). Another study investigated the adsorption behavior of Cu (II) and Cd (II) onto aminothiophene derivatives of Styrene Maleic anhydride copolymer, evaluating factors affecting uptake behavior and demonstrating the modified copolymer's potential for heavy metal ion removal (Ali et al., 2016).

Orientations Futures

Thiophene derivatives have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include the exploration of new synthesis methods and the investigation of their biological activities.

Propriétés

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-2-12-5-7-13(8-6-12)10-17-15(18)11-20-16(19)14-4-3-9-21-14/h3-9H,2,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFERHGCQEPGJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluoro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2674051.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine](/img/structure/B2674056.png)

![1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2674057.png)

![2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2674061.png)

![N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674063.png)

![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2674064.png)